molecular formula C9H14ClN3O B2649589 1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride CAS No. 2251053-39-9

1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride

Cat. No.: B2649589
CAS No.: 2251053-39-9
M. Wt: 215.68
InChI Key: RAPVJESAJREPCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the sources .

Scientific Research Applications

Chemical Reactions and Transformations

Spirocyclopropane-containing pyrazolines react with electrophilic reagents in various ways. For instance, hydrochlorination proceeds regioselectively, leading to the formation of 3-(2-haloethyl)pyrazoline derivatives. These derivatives can be further converted into pyrazole hydrohalides under certain conditions. Moreover, bromination of spirocyclopropane compounds can result in the retention of the cyclopropane ring while introducing bromo and cyano groups, facilitating further chemical transformations (Tomilov et al., 2000).

Synthesis of New Compounds

The synthesis of novel compounds utilizing spirocyclopropane as a core structure has been demonstrated. For example, acylation of spirocyclopropanes leads to 1-acyl-3-(2-chloroethyl)-2-pyrazolines, which can be transformed into tetrahydropyridazines. These reactions showcase the versatility of spirocyclopropane-containing compounds in organic synthesis (Tomilov et al., 1995).

Biological Activities

Spiro compounds, including those with a cyclopropane core, have been investigated for their potential biological activities. Research has identified compounds with significant antimicrobial, anti-inflammatory, and antioxidant properties. These findings highlight the potential of spirocyclopropane derivatives in the development of new therapeutic agents (Mandzyuk et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources .

Safety and Hazards

According to a safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed .

Future Directions

The future directions or potential applications of this compound are not specified in the sources .

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-4-7-3-8-12(11-7)5-9(1-2-9)6-13-8;/h3H,1-2,4-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIRXSXPQORQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN3C(=CC(=N3)CN)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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